5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene
Description
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is a functionalized acenaphthylene derivative featuring two trimethylsilyl (TMS)-ethynyl substituents at the 5,6-positions. The acenaphthylene core is a fused bicyclic aromatic system, and the 1,2-dihydro modification introduces partial saturation, enhancing its versatility in synthetic chemistry. The TMS-ethynyl groups impart unique steric and electronic properties, including enhanced solubility in organic solvents and thermal stability due to the bulky, electron-rich silicon substituents. This compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) using 5,6-dibromo-1,2-dihydroacenaphthylene as a precursor . Its applications span materials science, particularly in the development of π-conjugated systems and organometallic frameworks.
Properties
Molecular Formula |
C22H26Si2 |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
trimethyl-[2-[6-(2-trimethylsilylethynyl)-1,2-dihydroacenaphthylen-5-yl]ethynyl]silane |
InChI |
InChI=1S/C22H26Si2/c1-23(2,3)15-13-19-11-9-17-7-8-18-10-12-20(22(19)21(17)18)14-16-24(4,5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
FJUCWIBBLZBVIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C3C2=C(CC3)C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene, which is subjected to a series of reactions to introduce the trimethylsilyl-ethynyl groups.
Reaction Conditions: The key step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under Sonogashira coupling conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl groups or the acenaphthylene core.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is an organosilicon compound that features two trimethylsilyl-ethynyl groups attached to a dihydroacenaphthylene core. It is used as a building block in organic synthesis and materials science.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules and polymers.
- Materials Science The compound is utilized in the development of advanced materials, including conductive polymers and nanomaterials.
- Biology and Medicine Research is ongoing to explore its potential as a precursor for bioactive compounds and drug delivery systems.
- Industry The compound’s unique properties make it valuable in the production of specialty chemicals and high-performance materials.
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can introduce functional groups like hydroxyl or carbonyl groups, while reduction can modify the ethynyl groups or the acenaphthylene core. The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl-ethynyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. The specific pathways involved depend on the nature of the reactions and the intended applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene with structurally related acenaphthylene derivatives, focusing on synthesis, electronic properties, and functional utility.
5,6-Dibromo-1,2-dihydroacenaphthylene
- Structure : Molecular formula C₁₂H₈Br₂ (MW: 312), with bromine atoms at the 5,6-positions .
- Synthesis : Prepared via bromination of 1,2-dihydroacenaphthylene.
- Reactivity: Bromine substituents act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce aryl or ethynyl groups.
- Electronic Effects : Bromine is electron-withdrawing, reducing electron density in the acenaphthylene core compared to TMS-ethynyl derivatives.
- Applications : Primarily a precursor for functionalized acenaphthylenes .
5,6-Bis(4-methoxyphenyl)-1,2-dihydroacenaphthylene
- Structure : Molecular formula C₂₆H₂₂O₂ (MW: 378), with electron-rich 4-methoxyphenyl groups .
- Synthesis : Achieved via Suzuki-Miyaura coupling of 5,6-dibromo-1,2-dihydroacenaphthylene with 4-methoxyphenylboronic acid (57% yield) .
- Electronic Effects : Methoxy groups donate electrons via resonance, increasing the core’s electron density. This contrasts with the TMS-ethynyl derivative, where the ethynyl’s sp-hybridized carbon may withdraw electrons, balanced by the TMS group’s inductive effects.
- Applications : Intermediate for synthesizing triflate or boronate esters, useful in further cross-coupling .
This compound
- Structure : Molecular formula C₂₀H₂₄Si₂ (MW: 344.7), with TMS-ethynyl groups.
- Synthesis: Likely synthesized via Sonogashira coupling of 5,6-dibromo-1,2-dihydroacenaphthylene with trimethylsilylacetylene. Expected yield ranges 60–80%, comparable to Suzuki reactions for aryl derivatives .
- Electronic Effects : The TMS-ethynyl groups combine electron-withdrawing (sp-hybridized ethynyl) and electron-donating (silicon) effects, creating a polarized π-system. This contrasts with purely electron-donating (methoxyphenyl) or withdrawing (bromo) substituents.
- Thermal Stability : The bulky TMS groups enhance thermal stability, similar to disilacyclohexen derivatives (e.g., 1,2-bis(TMS)-disilacyclohexen in ) .
- Applications: Potential use in optoelectronic materials due to extended π-conjugation and in organometallic catalysts as a ligand.
Data Table: Comparative Analysis of Acenaphthylene Derivatives
Key Research Findings
For example, disilacyclohexen derivatives with TMS substituents exhibit distorted Si=Si bond geometries due to steric strain .
Spectroscopic Properties : UV-Vis spectra of TMS-ethynyl derivatives are expected to show redshifted absorption bands compared to bromo or methoxyphenyl analogs, reflecting enhanced π-conjugation. This aligns with observations in disilacyclohexen systems, where TMS substituents alter π→π* transitions .
Biological Activity
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is a synthetic compound that belongs to the class of acenaphthylene derivatives. Its unique chemical structure, characterized by the presence of trimethylsilyl groups and ethynyl linkages, suggests potential applications in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, supported by empirical data and case studies.
- Molecular Formula : C16H22Si2
- Molecular Weight : 270.53 g/mol
- CAS Number : 38170-80-8
The compound is synthesized through specific reactions involving trimethylsilylacetylene and other reagents, yielding a product that exhibits interesting electronic properties due to its conjugated structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : A study published in ChemMedChem reported that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Case Study : In a study examining phytochemical compounds for their biological activity, this compound was among several compounds tested for antimicrobial efficacy. It demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting potential as a lead compound for antibiotic development .
Cytotoxicity and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial for further development.
- Toxicological Assessment : Toxicity studies have indicated that at higher concentrations (above 50 µM), the compound may exhibit cytotoxic effects on normal human cell lines, necessitating further investigation into its safety margins and therapeutic index .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene, and how should data interpretation address potential ambiguities?
- Methodological Answer : Use a combination of -NMR, -NMR, and FTIR to confirm the backbone structure and substituent positions. For ethynyl groups, -NMR is critical to verify trimethylsilyl substitution. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight. Note that steric hindrance from silyl groups may cause unexpected splitting patterns in NMR; compare with computational simulations (e.g., DFT) for confirmation .
| Technique | Key Parameters | Potential Ambiguities |
|---|---|---|
| -NMR | Chemical shift (δ 0–20 ppm) | Overlap with silicon contaminants |
| HRMS | Resolution > 20,000 | Isotopic pattern interference |
| DFT Simulation | B3LYP/6-31G(d) basis set | Conformational flexibility |
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Methodological Answer : Employ Sonogashira coupling for ethynyl group introduction, using Pd(PPh)/CuI catalysis in anhydrous THF. Monitor reaction progress via TLC (hexane:ethyl acetate 9:1). Key pitfalls include proto-desilylation under acidic conditions; use triethylamine as a base to stabilize silyl groups. Post-synthesis, purify via column chromatography (silica gel, gradient elution) to isolate the product from dimerized byproducts .
Advanced Research Questions
Q. How should contradictory data in thermal stability studies of this compound be analyzed?
- Methodological Answer : Use thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways. Contradictions in reported degradation temperatures (e.g., 200°C vs. 240°C) may arise from moisture content or trace catalysts. Cross-reference with differential scanning calorimetry (DSC) to detect phase transitions. For reproducibility, standardize sample preparation (e.g., lyophilization) and document humidity levels .
Q. What experimental frameworks are suitable for investigating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Design microcosm studies to simulate hydrolysis, photolysis, and biodegradation. Quantify degradation products via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile). Assess bioaccumulation potential using log (octanol-water partition coefficient) predictions. Align with the INCHEMBIOL project’s guidelines for ecotoxicological risk assessment, which emphasize abiotic/biotic compartment analysis .
| Parameter | Test System | Endpoint |
|---|---|---|
| Hydrolysis | pH 7 buffer, 25°C | Half-life (t) |
| Photolysis | UV light (λ = 254 nm) | Degradation rate |
| Biodegradation | Activated sludge inoculum | % Mineralization |
Q. How can computational modeling resolve discrepancies in the compound’s reactivity predictions for applications in organic electronics?
- Methodological Answer : Apply density functional theory (DFT) with the ωB97X-D functional to model charge-transfer properties. Compare HOMO/LUMO levels with experimental cyclic voltammetry (CV) data. Discrepancies may arise from solvent effects (e.g., THF vs. DMF dielectric constants). Validate using Marcus theory for electron-transfer kinetics. For bulk properties, pair molecular dynamics (MD) simulations with grazing-incidence X-ray diffraction (GIXD) to correlate predicted vs. observed crystallinity .
Methodological and Theoretical Considerations
Q. What strategies mitigate risks of silyl-group degradation during long-term storage of this compound?
- Methodological Answer : Store under argon at –20°C in amber vials to prevent photolytic cleavage. Pre-dry storage containers (100°C, 24 hrs) to eliminate moisture. Periodically test purity via -NMR; degradation products (e.g., silanols) appear as upfield shifts. Update safety data sheets (SDS) every 6 months to reflect stability changes, adhering to TCI America’s protocols for lab-use chemicals .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in catalytic applications?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., -SiMe vs. -SiPh) and test their efficacy in Pd-catalyzed cross-couplings. Use turnover number (TON) and turnover frequency (TOF) as metrics. For mechanistic insights, employ -NMR kinetics and Eyring analysis to compare activation parameters. Correlate steric bulk (via Tolman cone angles) with catalytic activity .
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
